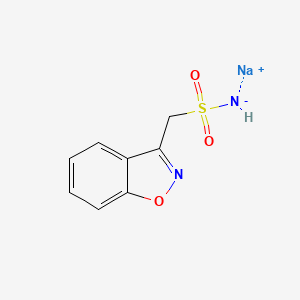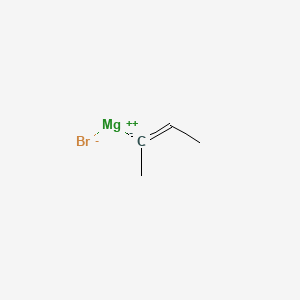
Zonisamide sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zonisamide sodium salt is a synthetic compound with the chemical formula C8H7N2NaO3S. It is a derivative of zonisamide, a sulfonamide anticonvulsant used primarily to treat epilepsy and Parkinson’s disease . This compound is known for its anticonvulsant properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zonisamide sodium salt can be synthesized through several methods. One common approach involves the reaction of zonisamide with sodium hydroxide to form the sodium salt. The reaction typically occurs in an aqueous solution at room temperature . The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, this compound is produced by reacting zonisamide with a sodium base, such as sodium hydroxide or sodium carbonate, under controlled conditions. The reaction mixture is then subjected to purification processes, including filtration and crystallization, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Zonisamide sodium salt undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide compounds.
Scientific Research Applications
Zonisamide sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: Investigated for its effects on cellular processes and as a tool for studying ion channel function.
Medicine: Explored for its potential therapeutic effects in treating epilepsy, Parkinson’s disease, and other neurological disorders.
Mechanism of Action
Zonisamide sodium salt exerts its effects through multiple mechanisms:
Sodium Channels: It blocks voltage-gated sodium channels, reducing the repetitive firing of neurons.
Calcium Channels: It inhibits T-type calcium channels, decreasing neuronal excitability.
Glutamate Release: It reduces the release of the excitatory neurotransmitter glutamate.
GABA Receptors: It modulates GABA receptors, enhancing inhibitory neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: Another sulfonamide with anticonvulsant properties.
Topiramate: A broad-spectrum anticonvulsant with multiple mechanisms of action.
Lamotrigine: An anticonvulsant that also blocks sodium channels.
Uniqueness
Zonisamide sodium salt is unique due to its combination of mechanisms, including sodium and calcium channel inhibition, glutamate release reduction, and GABA receptor modulation. This multifaceted approach makes it effective in treating a variety of seizure types and neurological conditions .
Properties
CAS No. |
68291-98-5 |
|---|---|
Molecular Formula |
C8H8N2NaO3S |
Molecular Weight |
235.22 g/mol |
IUPAC Name |
sodium;1,2-benzoxazol-3-ylmethylsulfonylazanide |
InChI |
InChI=1S/C8H8N2O3S.Na/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7;/h1-4H,5H2,(H2,9,11,12); |
InChI Key |
CXGPJFFXNNHUAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[NH-].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N.[Na] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B1587981.png)









![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)
![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/new.no-structure.jpg)
